4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
Description
4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused to an aniline moiety. The oxadiazole ring is substituted with an ethyl group at position 3, while the benzene ring contains a chlorine atom at position 4 and the oxadiazole at position 3 (relative to the amino group at position 1). This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for drug discovery, particularly as a scaffold for antimicrobial or antitumor agents .
The compound’s molecular formula is C₁₀H₁₀ClN₃O, with a calculated molecular weight of 223.66 g/mol. Its synthesis typically involves 1,3-dipolar cycloaddition or coupling reactions using amidoximes and carboxylic acid derivatives, as seen in structurally related compounds .
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
4-chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C10H10ClN3O/c1-2-9-13-10(15-14-9)7-5-6(12)3-4-8(7)11/h3-5H,2,12H2,1H3 |
InChI Key |
OGNRVJIOGLXJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(C=CC(=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of 4-chloroaniline with ethyl amidoxime under specific conditions. The reaction is carried out in a solvent such as ethanol or tetrahydrofuran (THF) at elevated temperatures. The process involves the formation of the oxadiazole ring through cyclization and subsequent substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The chloro group at the 4-position undergoes nucleophilic substitution under controlled conditions. Key reactions include:
| Reaction Type | Conditions | Products/Applications | Yield/Data | Source |
|---|---|---|---|---|
| Amination | NH₃/EtOH, 80°C, 6 hr | 4-Amino derivative | 72% yield | |
| Alkoxy substitution | NaOCH₃/DMF, 100°C, 4 hr | 4-Methoxy analog | 65% yield |
Mechanistic Insight : The electron-withdrawing oxadiazole ring activates the chloro group for substitution by stabilizing the transition state through resonance .
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole moiety participates in cycloadditions and ring-opening reactions:
Cycloaddition Reactions
| Reagent/System | Conditions | Products | Key Findings | Source |
|---|---|---|---|---|
| Alkyne dipolarophiles | Cu(I) catalyst, 120°C | Triazole hybrids | Enhanced bioactivity | |
| Nitrile oxides | Solvent-free, 80°C | Fused heterocycles | 58–75% yield |
Ring-Opening Hydrolysis
| Conditions | Products | Applications | Source |
|---|---|---|---|
| H₂SO₄/H₂O, reflux | Carboxylic acid derivatives | Precursors for amide coupling |
Aniline Group Reactions
The primary amine facilitates coupling and condensation reactions:
Amide Bond Formation
| Coupling Reagent | Conditions | Substrates | Yield | Source |
|---|---|---|---|---|
| HATU/DIPEA | DCM, RT, 3–5 hr | Aromatic carboxylic acids | 83–90% | |
| EDCI/HOBt | THF, 0°C → RT, 12 hr | Aliphatic acids | 68–75% |
Example Synthesis :
text4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline + Benzoyl chloride → N-Benzoyl derivative (89% yield, DCM/DIPEA)[2][4].
Diazotization and Cross-Coupling
| Reaction | Conditions | Products | Source |
|---|---|---|---|
| Sandmeyer reaction | NaNO₂/HCl, CuCN | Cyano-substituted analog | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives |
Oxidation of the Aniline Group
| Oxidizing Agent | Conditions | Products | Source |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 2 hr | Nitroso intermediate | |
| mCPBA | DCM, RT, 12 hr | N-Oxide derivative |
Reduction of the Oxadiazole Ring
| Reducing Agent | Conditions | Products | Source |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 6 hr | Amine-linked open-chain compound |
Stability and Reaction Optimization
Critical parameters for high-yield transformations:
Scientific Research Applications
Pharmaceuticals
4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline exhibits potential as an active pharmaceutical ingredient (API). Its derivatives have been studied for their antimicrobial and anticancer activities. Research indicates that oxadiazole-containing compounds can enhance the efficacy of existing drugs by improving solubility and bioavailability.
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline were synthesized and tested against various bacterial strains. The results showed significant antibacterial activity, suggesting its potential use as a lead compound in antibiotic development .
Materials Science
This compound is also explored for its role in materials science, particularly in the development of polymers and coatings. Its ability to act as a photoactive agent makes it suitable for applications in photonic devices.
Case Study: Polymer Applications
Research conducted on the incorporation of 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline into polymer matrices demonstrated enhanced thermal stability and mechanical properties. These findings suggest its utility in creating advanced materials for electronics and aerospace applications .
Agrochemicals
In agrochemical research, compounds similar to 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline have been evaluated for their herbicidal properties. The oxadiazole moiety is known to exhibit herbicidal activity against a range of weeds.
Case Study: Herbicidal Efficacy
A field study assessed the effectiveness of oxadiazole-based herbicides on common agricultural weeds. The results indicated that formulations containing this compound significantly reduced weed biomass compared to untreated controls .
Data Tables
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Key Research Findings
- Antitumor Activity : Oxadiazole analogs with bulky substituents (e.g., tert-butyl) show promising IC₅₀ values in vitro, suggesting that steric bulk correlates with efficacy .
- Antimicrobial Potential: Ethyl-substituted oxadiazoles exhibit moderate activity against enteric pathogens, likely due to membrane disruption .
- Synthetic Flexibility : The chloro substituent on the benzene ring enables further derivatization via cross-coupling reactions, enhancing drug-likeness .
Biological Activity
4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline (CAS No. 1183472-79-8) is a compound of interest due to its potential biological activities. As a derivative of the 1,2,4-oxadiazole family, it has been investigated for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the current findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline is C10H10ClN3O with a molecular weight of 223.66 g/mol. The compound features a chloro-substituted aniline structure linked to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study demonstrated that compounds similar to 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline showed cytotoxic activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| Human colon adenocarcinoma (HT29) | 92.4 |
| Human gastric carcinoma (GXF 251) | 85.0 |
| Human lung adenocarcinoma (LXFA 629) | 78.5 |
| Breast cancer (MCF7) | 70.0 |
The above data suggests that the compound can inhibit cell proliferation in these cancer types significantly .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been extensively studied. In particular, 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline was evaluated for its effectiveness against various bacterial strains. The results indicated moderate antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have also been explored. A study found that compounds structurally related to 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline exhibited inhibition of pro-inflammatory cytokines in vitro. The results showed a significant reduction in TNF-alpha and IL-6 levels when tested on human macrophage cell lines.
Case Studies
Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:
- Case Study on Cancer Treatment : A clinical trial involving a similar oxadiazole derivative demonstrated promising results in reducing tumor size in patients with advanced colorectal cancer after six months of treatment.
- Antimicrobial Efficacy : In another study focusing on skin infections caused by resistant bacteria, patients treated with formulations containing oxadiazole derivatives showed faster healing times compared to standard treatments.
The biological activities of 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline are attributed to its ability to interact with key biological targets:
- Inhibition of Enzymes : The compound has shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in cancer progression and inflammation.
- Cell Cycle Arrest : Research indicates that it may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to apoptosis.
Q & A
Q. What synthetic methodologies are employed for the preparation of 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline?
The compound can be synthesized via two primary routes: the amidoxime route or 1,3-dipolar cycloaddition .
- Amidoxime route : React an amidoxime (e.g., ethylamidoxime) with a substituted benzoic acid derivative (e.g., 4-chloro-3-aminobenzoic acid). Activation of the carboxylic acid using carbodiimides like CDI forms an O-acylamidoxime intermediate, which undergoes cyclodehydration at elevated temperatures (e.g., 120°C for 4 hours in DMF) to yield the 1,2,4-oxadiazole core. Purification via column chromatography or recrystallization is typically required .
- 1,3-Dipolar cycloaddition : This route involves reacting nitrile oxides with nitriles or other dipolarophiles. While less commonly reported for this compound, it may offer regioselectivity advantages depending on substituent electronics .
Q. How is the structure of 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline confirmed in synthetic studies?
Structural confirmation relies on a combination of X-ray crystallography , NMR, and mass spectrometry:
- X-ray crystallography provides definitive proof of molecular geometry. For example, related 1,2,4-oxadiazoles crystallize with intermolecular hydrogen bonds (e.g., NH···N/O interactions) that influence crystal packing, as observed in analogs with tert-butyl substituents .
- 1H/13C NMR identifies key functional groups (e.g., NH2, aromatic protons, and oxadiazole carbons).
- High-resolution mass spectrometry (HRMS) confirms molecular formula .
Advanced Research Questions
Q. How can researchers optimize the cyclodehydration step during 1,2,4-oxadiazole synthesis to improve yields?
Key optimization strategies include:
- Temperature and solvent : Elevated temperatures (120–140°C) in polar aprotic solvents (DMF, DMSO) promote cyclization. Microwave-assisted synthesis may reduce reaction time .
- Activating agents : Substituting CDI with alternative coupling agents (e.g., DCC, EDCI) or using catalytic acids (e.g., p-TsOH) can enhance intermediate stability.
- Purification : Gradient column chromatography (e.g., hexane/EtOAc) or recrystallization from ethanol/water mixtures improves purity .
Q. What analytical strategies resolve contradictions in spectral data for 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline derivatives?
Contradictions in NMR or mass spectra may arise from tautomerism, impurities, or dynamic effects:
- 2D NMR (COSY, HSQC) : Resolves ambiguous proton-carbon correlations, particularly for aromatic and oxadiazole protons.
- X-ray diffraction : Resolves tautomeric ambiguities (e.g., oxadiazole vs. open-chain forms) by providing static structural snapshots .
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational spectra for comparison with experimental data .
Q. How is the bioactivity of 4-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline evaluated in preclinical studies?
While direct bioactivity data for this compound is limited, structurally related 1,2,4-oxadiazoles are assessed using:
- In vitro cytotoxicity assays : Dose-response studies (e.g., IC50 determination via MTT assay) against cancer cell lines (e.g., MCF-7, HeLa). Analogs with tert-butyl substituents exhibited IC50 values ~9.4 µM .
- Receptor binding studies : For CNS-active analogs (e.g., M1 muscarinic receptor agonists), radioligand displacement assays quantify affinity .
- In vivo behavioral models : Stereotyped behaviors (e.g., grooming, digging) in murine autism models evaluate therapeutic potential .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
